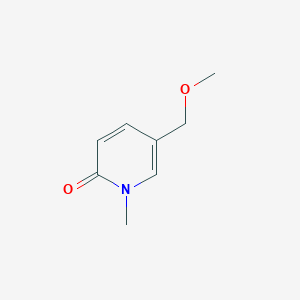
5-(Methoxymethyl)-1-methylpyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(Methoxymethyl)-1-methylpyridin-2-one” is a pyridine derivative. Pyridines are aromatic six-membered rings with one nitrogen atom, and they are important in many biological systems and are part of several drugs . The methoxymethyl group attached to the pyridine ring could potentially make this compound more lipophilic, which might affect its distribution in biological systems.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with a methoxymethyl group at the 5-position and a methyl group at the 1-position. The 2-position of the ring would contain a carbonyl group, making it a pyridone .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “this compound” could undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Pyridines are generally polar and can participate in hydrogen bonding, which could affect properties like solubility and boiling point .Scientific Research Applications
Heterocyclic Derivative Synthesis
5-(Methoxymethyl)-1-methylpyridin-2-one, as part of the 3-cyano-6-hydroxypyridine-2(1H)-one family, is used in the preparation of heterocyclic derivatives. These derivatives have potential biological activities. A two-step methylation method developed for these compounds achieves high yields, indicating the compound's utility in synthesizing biologically active molecules (Janin et al., 1999).
Antiviral Activity
In the realm of medicinal chemistry, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where derivatives like this compound could be relevant, have been investigated for their antiviral properties. These compounds have demonstrated marked inhibition of retrovirus replication in cell culture, suggesting potential applications in antiviral therapies (Hocková et al., 2003).
Efficient Synthesis for Gastric-Acid Inhibiting Activity
A synthesis method involving 4-methoxy-2,3,5-trimethylpyridine, a compound structurally related to this compound, has been developed for creating gastric-acid inhibiting compounds. This showcases the potential of similar compounds in pharmaceutical applications focused on gastrointestinal disorders (Mittelbach et al., 1988).
Fluorophore Development in Photophysical Studies
The synthesis of methoxypyridine compounds, closely related to this compound, has been studied for their high fluorescence quantum yields in various solvents. This indicates potential applications in the development of novel fluorophores for scientific research and imaging purposes (Hagimori et al., 2019).
Electrophilic Methylating Agent
Compounds like 1-methoxy-2,2,6,6-tetramethylpiperidine, which are conceptually related to this compound, have been demonstrated to act as powerful electrophilic methylating agents upon electrochemical activation. This indicates potential use in organic synthesis and chemical transformations (Norcott et al., 2019).
properties
IUPAC Name |
5-(methoxymethyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9-5-7(6-11-2)3-4-8(9)10/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDUEUVRZFOONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

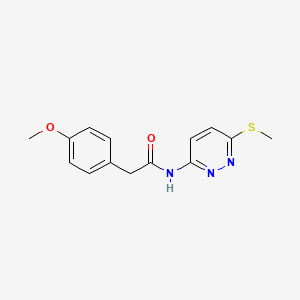



![2,6-difluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2943487.png)
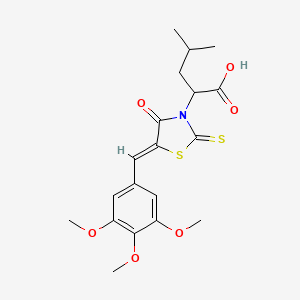
![5-(tert-Butyl)-1H-benzo[d]imidazole](/img/structure/B2943490.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide](/img/structure/B2943491.png)
![Cyclopropyl(4'-methoxy[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2943493.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2943496.png)

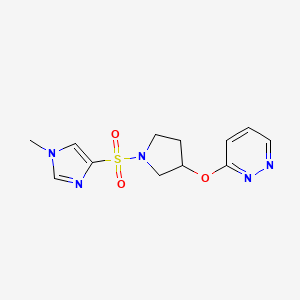
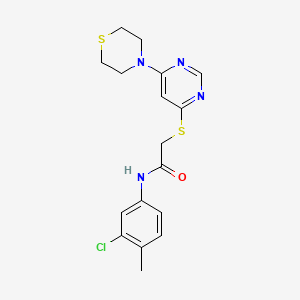
![N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2943506.png)